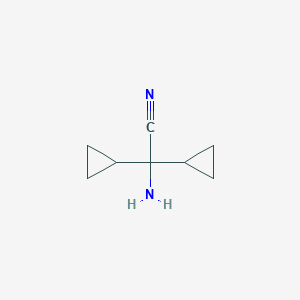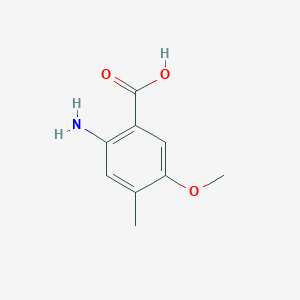
1-(2-Phenylcyclopentyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylcyclopentyl)ethanamine is a chemical compound with the CAS Number: 1936693-17-2 . It has a molecular weight of 189.3 . The compound is in liquid form and is primarily used for research.
Molecular Structure Analysis
The molecular formula of 1-(2-Phenylcyclopentyl)ethanamine is C13H19N . The InChI Code is 1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 .Physical And Chemical Properties Analysis
1-(2-Phenylcyclopentyl)ethanamine is a liquid . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chiral, Conformationally Mobile Tripodal Ligands
Research has explored the synthesis of chiral, pseudo C3-symmetric complexes using ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine. These complexes, formed with ZnII and CuII salts, have an available electrophilic coordination site, suggesting potential applications in catalysis and materials science due to their unique spatial arrangements and chiroptical properties. The findings from J. Canary et al. (1998) demonstrate the structural versatility of similar compounds, hinting at the potential utility of 1-(2-Phenylcyclopentyl)ethanamine in designing novel materials or catalysts (J. Canary et al., 1998).
Block Copolymers Synthesis
Research by Y. Miura, Yumi Sakai, and I. Taniguchi (2003) on the synthesis of well-defined block copolymers using functional alkoxyamines showcases the potential of ethanamine derivatives in polymer science. The 'living' fashion radical polymerization led to well-defined block copolymers, indicating that similar ethanamine compounds could be utilized in creating novel polymeric materials with specific properties (Y. Miura et al., 2003).
Electrochemical Sensors
The development of an electrochemical sensor using 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine for the detection of heavy metal ions by Afzal Shah and colleagues (2017) underscores the potential application of ethanamine derivatives in environmental monitoring. This novel sensor demonstrated high sensitivity and selectivity for mercury and cadmium ions, suggesting that 1-(2-Phenylcyclopentyl)ethanamine could be explored for similar environmental or analytical applications (Afzal Shah et al., 2017).
Antibacterial and Anticancer Properties
The chemical modification of poly(3-hydroxybutyrate) with amino compounds, as studied by Mohamed A. Abdelwahab and colleagues (2019), reveals the biomedical potential of functionalized ethanamine compounds. Their research found that modified polymers exhibited potent antibacterial and anticancer effects, suggesting that 1-(2-Phenylcyclopentyl)ethanamine could find applications in developing new biomedical materials or drugs (Mohamed A. Abdelwahab et al., 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H314, H335 . These codes indicate that the compound may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 1-(2-Phenylcyclopentyl)ethanamine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in the regulation of the insulin hormone, which is essential for controlling blood sugar levels.
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Pharmacokinetics
It’s known that the compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact its bioavailability .
Eigenschaften
IUPAC Name |
1-(2-phenylcyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUDWPPMMGLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylcyclopentyl)ethanamine | |
CAS RN |
1936693-17-2 |
Source


|
| Record name | 1-(2-phenylcyclopentyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)
![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)




![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)
![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)